molecular formula C12H7NO3S B8701954 1-Nitrodibenzo[b,d]thiophen-4-ol

1-Nitrodibenzo[b,d]thiophen-4-ol

Cat. No.: B8701954
M. Wt: 245.26 g/mol
InChI Key: LYQUQDLMNPGFSS-UHFFFAOYSA-N
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Description

1-Nitrodibenzo[b,d]thiophen-4-ol is a heterocyclic compound featuring a dibenzothiophene core substituted with a nitro group at the 1-position and a hydroxyl group at the 4-position. This compound is structurally related to bioactive derivatives of benzo[b]thiophen-4-ol, which have been explored for antimicrobial and pharmacological applications .

Properties

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

1-nitrodibenzothiophen-4-ol

InChI

InChI=1S/C12H7NO3S/c14-9-6-5-8(13(15)16)11-7-3-1-2-4-10(7)17-12(9)11/h1-6,14H

InChI Key

LYQUQDLMNPGFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3S2)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Dibenzo[b,d]thiophen-4-ol Derivatives

Compound Name Substituents/Modifications Synthesis Yield Key References
1-Nitrodibenzo[b,d]thiophen-4-ol -NO₂ at C1, -OH at C4 Not reported
Dibenzo[b,d]thiophen-4-ol -OH at C4 97%
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole -Benzoimidazole at C4 78%
4-(1H-imidazol-1-yl)dibenzo[b,d]thiophene 5-oxide -Imidazole at C4, sulfoxide at S5 93%
Benzo[b]thiophen-4-ol-based flavonoids -Flavonoid conjugates Variable

Key Observations :

  • Sulfoxide Formation : Oxidation to sulfoxide derivatives (e.g., 5-oxide) enhances yields (up to 93%) and may improve solubility .

Physicochemical Properties

The nitro group in this compound likely reduces solubility in polar solvents compared to hydroxyl- or imidazole-substituted analogues. For example:

  • Dibenzo[b,d]thiophen-4-ol : Exhibits moderate solubility in organic solvents due to the hydroxyl group .
  • Imidazole Derivatives : Enhanced solubility in aqueous media due to hydrogen-bonding capacity .
  • Sulfoxides : Increased polarity from the sulfoxide group improves solubility in polar aprotic solvents .

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